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An In-depth Examination of a Potent Monoamine Reuptake Inhibitor

Abstract
Indatraline, also known as Lu 19-005, is a potent, non-selective monoamine reuptake inhibitor,

targeting the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters.[1][2]

Its unique pharmacological profile, characterized by a slow onset and long duration of action

compared to cocaine, has positioned it as a significant tool in neuropharmacological research

and a potential candidate for the treatment of psychostimulant addiction.[3][4] This technical

guide provides a comprehensive overview of the discovery and history of indatraline, with a

detailed focus on its chemical synthesis and pharmacological characterization. We present a

compilation of key quantitative data, detailed experimental protocols for its synthesis and

biological evaluation, and visualizations of relevant pathways and workflows to serve as a

valuable resource for researchers, scientists, and drug development professionals.

Discovery and Rationale
Indatraline was first reported in 1985 by Klaus Bøgesø and his colleagues at H. Lundbeck A/S.

[5] The primary motivation for its development was the search for novel antidepressant agents.

The rationale was based on the monoamine hypothesis of depression, which posits that a

deficiency in the synaptic concentrations of neurotransmitters like serotonin, norepinephrine,

and dopamine is a key etiological factor. By blocking the reuptake of these neurotransmitters,

indatraline was designed to increase their availability in the synaptic cleft and thereby alleviate

depressive symptoms.
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Later, the pharmacological properties of indatraline, particularly its interaction with the

dopamine transporter and its cocaine-like discriminative stimulus effects, albeit with a different

pharmacokinetic profile, led to its investigation as a potential pharmacotherapy for cocaine

dependence.[3][4] The slower onset and longer duration of action were hypothesized to reduce

its abuse potential while still being effective in managing craving and withdrawal.[3]

Pharmacological Profile
Indatraline is a high-affinity ligand for all three major monoamine transporters. Its inhibitory

activity is summarized in the table below, showcasing data from various in vitro studies. The

variations in reported values can be attributed to differences in experimental conditions, such

as the radioligand used and the tissue preparation (e.g., synaptosomes vs. cell lines

expressing the recombinant transporter).

Table 1: In Vitro Potency of Indatraline at Monoamine
Transporters

Target
Transporter

Assay Type
Ligand/Sub
strate

Ki (nM) IC50 (nM) Reference

Dopamine

(DAT)

Binding

Affinity
[125I]RTI-55 1.7 [1]

Serotonin

(SERT)

Binding

Affinity
[125I]RTI-55 0.42 [1]

Norepinephri

ne (NET)

Binding

Affinity

[3H]Nisoxetin

e
5.8 [1]

Dopamine

(DAT)

Synaptosoma

l Uptake

[3H]Dopamin

e
2.5 [3]

Serotonin

(SERT)

Synaptosoma

l Uptake
[3H]5-HT 0.62 [3]

Norepinephri

ne (NET)

Synaptosoma

l Uptake

[3H]Norepine

phrine
0.67 [3]
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Several synthetic routes to indatraline have been reported since its initial discovery. The key

challenge in its synthesis is the stereoselective formation of the trans configuration of the two

substituents on the indane ring, as this diastereomer is the pharmacologically active form.

The Original Bøgesø Synthesis (1985)
The initial synthesis developed by Bøgesø and colleagues established the fundamental

approach that many subsequent syntheses have built upon.[5] This route involves the

construction of a 3-phenyl-1-indanone intermediate, followed by the introduction of the

methylamino group. A critical step in this synthesis is the stereocontrolled reduction of the

indanone and subsequent nucleophilic substitution to establish the desired trans

stereochemistry.

Preparation of 3-(3,4-Dichlorophenyl)-3-phenylpropanoic Acid: This intermediate is prepared

from commercially available starting materials, typically involving a Michael addition of a

phenylacetic acid derivative to a substituted cinnamic acid derivative, followed by hydrolysis.

Cyclization to 3-(3,4-Dichlorophenyl)-1-indanone: The propanoic acid derivative is cyclized

under strong acid conditions, such as with polyphosphoric acid (PPA), at elevated

temperatures (e.g., 120 °C) to yield the corresponding 1-indanone.[3]

Reduction to the cis-Indanol: The 1-indanone is reduced, for example, with sodium

borohydride (NaBH4) in methanol. This reduction predominantly yields the

thermodynamically more stable cis-indanol.

Formation of the Mesylate: The hydroxyl group of the cis-indanol is converted to a good

leaving group, typically a mesylate, by reaction with methanesulfonyl chloride in the

presence of a base like triethylamine. This reaction proceeds with retention of

stereochemistry.

SN2 Reaction to Form the trans-Amine: The cis-mesylate is then reacted with methylamine.

This is an SN2 reaction that proceeds with inversion of configuration, leading to the desired

trans-1-(methylamino)-3-(3,4-dichlorophenyl)indane (indatraline).

Resolution of Enantiomers (Optional): The racemic mixture of indatraline can be resolved

into its individual enantiomers using chiral chromatography or by fractional crystallization

with a chiral acid.
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Diastereoselective Synthesis via Iodine(III)-Promoted
Ring Contraction
A more recent and elegant approach to the synthesis of (±)-indatraline was developed by Silva

and colleagues in 2007.[6] This method utilizes an iodine(III)-mediated ring contraction of a 1,2-

dihydronaphthalene derivative as the key step to diastereoselectively form the trans-substituted

indane core. This route offers a high degree of stereocontrol.

Preparation of 6,7-Dichloro-1,2,3,4-tetrahydronaphthalen-1-one (Tetralone): The starting

tetralone can be synthesized from 1,2-dichlorobenzene and succinic anhydride via a Friedel-

Crafts acylation followed by reduction and cyclization.[7]

Reduction and Dehydration to 1,2-Dihydronaphthalene: The tetralone is reduced with NaBH4

to the corresponding alcohol. Subsequent acid-catalyzed dehydration, for instance with p-

toluenesulfonic acid (PTSA), yields the 6,7-dichloro-3,4-dihydronaphthalene.[7]

Iodine(III)-Promoted Ring Contraction: The key step involves the reaction of the

dihydronaphthalene with an iodine(III) reagent such as [hydroxy(tosyloxy)iodo]benzene

(HTIB) in a suitable solvent like methanol. This oxidative rearrangement proceeds via a

Wagner-Meerwein-type shift to contract the six-membered ring to a five-membered indane

ring, yielding a trans-1-formyl-3-(3,4-dichlorophenyl)indane derivative with high

diastereoselectivity.

Conversion of the Aldehyde to the Amine: The resulting aldehyde can be converted to the

corresponding amine via standard methods, such as reductive amination or through an

oxime intermediate followed by reduction.

N-Methylation: The primary amine is then methylated, for example, by reductive amination

with formaldehyde and a reducing agent, to afford (±)-indatraline.

Methodologies for Pharmacological
Characterization
The in vitro pharmacological profile of indatraline was primarily established using two key

experimental techniques: radioligand binding assays and synaptosomal uptake assays.
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Radioligand Binding Assays
These assays are used to determine the affinity of a compound (in this case, indatraline) for a

specific receptor or transporter. The principle is based on the competition between a

radiolabeled ligand with known affinity and the unlabeled test compound for binding to the

target.

Tissue Preparation: Brain tissue (e.g., rat striatum for DAT, whole brain minus cerebellum for

SERT and NET) is homogenized in a suitable buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

The homogenate is centrifuged to pellet the cell membranes, which are then washed and

resuspended in fresh buffer to a specific protein concentration.

Assay Incubation: The membrane preparation is incubated in the presence of a specific

radioligand (e.g., [125I]RTI-55 for DAT and SERT, [3H]nisoxetine for NET) and varying

concentrations of indatraline.

Separation of Bound and Free Ligand: After incubation to equilibrium, the reaction is

terminated by rapid filtration through glass fiber filters. The filters trap the membranes with

the bound radioligand, while the unbound radioligand passes through.

Quantification of Radioactivity: The radioactivity retained on the filters is measured using a

scintillation counter.

Data Analysis: The data are analyzed using non-linear regression to determine the IC50

value (the concentration of indatraline that inhibits 50% of the specific binding of the

radioligand). The Ki (inhibition constant) is then calculated from the IC50 using the Cheng-

Prusoff equation.

Synaptosomal Uptake Assays
These assays measure the functional ability of a compound to inhibit the transport of a

neurotransmitter into nerve terminals (synaptosomes).

Synaptosome Preparation: Brain tissue is homogenized in a sucrose buffer and subjected to

differential centrifugation to isolate a crude synaptosomal fraction (P2 pellet). The

synaptosomes are resuspended in an appropriate physiological buffer.
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Uptake Assay: The synaptosomes are pre-incubated with various concentrations of

indatraline. The uptake of a radiolabeled neurotransmitter (e.g., [3H]dopamine,

[3H]serotonin, or [3H]norepinephrine) is then initiated by adding it to the synaptosomal

suspension.

Termination of Uptake: After a short incubation period (typically a few minutes), the uptake is

terminated by rapid filtration and washing with ice-cold buffer to remove the extracellular

radiolabeled neurotransmitter.

Quantification of Uptake: The amount of radioactivity taken up by the synaptosomes is

quantified by liquid scintillation counting.

Data Analysis: The concentration of indatraline that causes 50% inhibition of the specific

uptake (IC50) is determined by non-linear regression analysis.

Visualizations
Signaling Pathway

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://www.benchchem.com/product/b1675337?utm_src=pdf-body
https://www.benchchem.com/product/b1675337?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1675337?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Monoamine Reuptake Inhibition

Indatraline

Dopamine
Transporter (DAT)

Inhibits

Serotonin
Transporter (SERT)

Inhibits

Norepinephrine
Transporter (NET)

Inhibits

Synaptic Cleft

Presynaptic Neuron

Dopamine

Reuptake

Serotonin Reuptake

Norepinephrine

Reuptake

Click to download full resolution via product page

Caption: Mechanism of action of indatraline.

Experimental Workflow: Synthesis and Characterization
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Caption: Workflow for indatraline synthesis and characterization.

Conclusion
Indatraline remains a cornerstone compound in the study of monoamine transporters. Its

discovery was a significant step in the development of non-selective reuptake inhibitors, and

the evolution of its synthesis showcases advances in stereoselective organic chemistry. The

detailed understanding of its pharmacological profile, made possible by robust in vitro assays,

has paved the way for its use as a valuable research tool and as a template for the design of

novel therapeutics targeting the monoaminergic system. This guide provides a consolidated

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.benchchem.com/product/b1675337?utm_src=pdf-body-img
https://www.benchchem.com/product/b1675337?utm_src=pdf-body
https://www.benchchem.com/product/b1675337?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1675337?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


resource for researchers to understand and potentially replicate the foundational work on this

important molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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